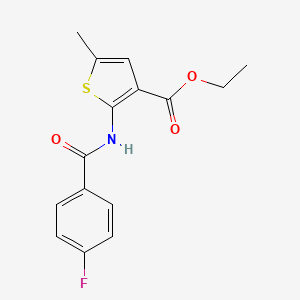
ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorobenzamido group and a carboxylate ester group attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoic acid and 5-methylthiophene-3-carboxylic acid.
Amidation Reaction: 4-fluorobenzoic acid is reacted with an appropriate amine to form 4-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure liquid chromatography (HPLC) for purification and the implementation of large-scale reactors for the coupling reactions .
化学反応の分析
Types of Reactions
ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
科学的研究の応用
ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to modulate inflammatory responses .
類似化合物との比較
Similar Compounds
ETHYL 2-(4-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE: Similar structure but with a tetrahydrobenzo[b]thiophene ring.
ETHYL 2-(4-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure with an additional methoxyphenyl group.
Uniqueness
ETHYL 2-(4-FLUOROBENZAMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of a fluorobenzamido group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-3-20-15(19)12-8-9(2)21-14(12)17-13(18)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCSNRZGLDSOBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(furan-2-yl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7612861.png)
![4,6-dimethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidin-2-amine](/img/structure/B7612872.png)
![3-[2-(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)ethoxy]benzonitrile](/img/structure/B7612879.png)
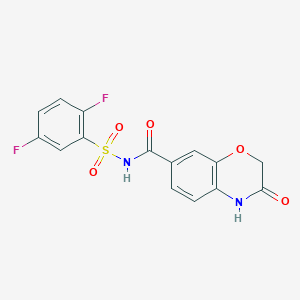
![2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B7612883.png)
![Cyclooctyl 1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7612887.png)
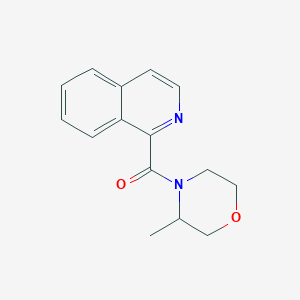
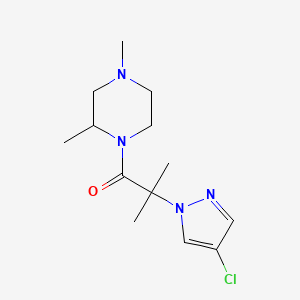
![2-oxo-N-(1-phenylethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide](/img/structure/B7612908.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B7612913.png)
![N-(2,3-dihydro-1H-inden-5-ylmethyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7612925.png)
![N-[1-(oxolan-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7612938.png)
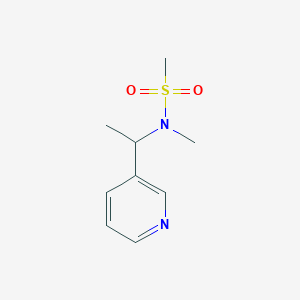
![(3,4-dimethylphenyl)-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7612950.png)
